2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . This is followed by acetal deprotection procedures to obtain the desired aldehyde, which is then isolated as a bisulfite adduct . The structures of the new compounds are characterized by FT-IR, 1D, and 2D NMR spectroscopic methods .
Chemical Reactions Analysis
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with different biological targets, improving the compound’s pharmacokinetic and pharmacological properties . The sulfanyl group can also participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide include other 1,2,4-triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Alprazolam: An antianxiety medication that also contains a triazole ring.
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These compounds have shown promising anticancer activity.
Properties
Molecular Formula |
C24H21N5OS |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21N5OS/c1-18-12-14-19(15-13-18)16-25-26-22(30)17-31-24-28-27-23(20-8-4-2-5-9-20)29(24)21-10-6-3-7-11-21/h2-16H,17H2,1H3,(H,26,30)/b25-16+ |
InChI Key |
RLQQWTUPNRUODL-PCLIKHOPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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